N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring and multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring is often synthesized through a nucleophilic substitution reaction involving cyanuric chloride and pyrrolidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles replace the pyrrolidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s triazine ring and hydrazinylidene group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
- N-{4-[(1E)-1-{2-[4,6-di(morpholin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
- N-{4-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the triazine ring. This structure imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H28N8O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-[(E)-N-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H28N8O/c1-15(17-7-9-18(10-8-17)22-16(2)30)26-27-19-23-20(28-11-3-4-12-28)25-21(24-19)29-13-5-6-14-29/h7-10H,3-6,11-14H2,1-2H3,(H,22,30)(H,23,24,25,27)/b26-15+ |
InChI Key |
IEFNCLBVOBWUIX-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCC2)N3CCCC3)/C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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